molecular formula C4H6N2O2S B123182 4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)- CAS No. 16899-18-6

4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-

Cat. No. B123182
CAS RN: 16899-18-6
M. Wt: 146.17 g/mol
InChI Key: VHPXSBIFWDAFMB-REOHCLBHSA-N
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Description

The compound "4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This compound is part of a broader class of thiazole derivatives that have been studied for their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives, such as 2-amino-1,3-thiazole-4-carboxylic acid, involves the design and preparation of novel compounds confirmed by various spectroscopic methods including IR, NMR, and mass spectrometry . Another approach for synthesizing disubstituted thiazoles is presented, which allows for the efficient one-pot synthesis from carboxylic acids or anhydrides . Additionally, thiazolidine derivatives, which are structurally related to thiazole compounds, can be synthesized through the condensation of amino acids with aldehydes, as seen in the synthesis of thiazolidine-2,4-dicarboxylic acid from glyoxylic acid and L(-)R-cysteine .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic techniques such as IR, NMR, and X-ray diffraction analysis. For instance, the structure of novel 2-amino-1,3,4-thiadiazole compounds was elucidated using these methods, providing detailed insights into their molecular conformations . The crystal structure of thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid was determined by X-ray powder diffraction, revealing the coordination preferences of the anion in forming coordination polymers .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclocondensation and acylation. For example, thiazolidine-2,4-dicarboxylic acid can undergo regioselective cyclocondensation with phenyl isocyanate to form hydantoins . Additionally, 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives can be synthesized through reactions involving aromatic aldehydes, dichloroacetic acid, and thiourea .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, stability, and dissociation constants, are influenced by the nature of substituents on the thiazole ring. For example, the solubility and stability of (4R)-thiazolidine-4-carboxylic acid derivatives are affected by the size and electron-donating properties of the substituents . The crystallographic study of 2-amino-4-(methoxymethyl)thiazole-5-carboxylate provides information on the intermolecular contacts and hydrogen bonding within the crystal lattice .

Scientific Research Applications

Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which includes the compound of interest, are valuable in mimicking secondary structures of proteins like helices and β-sheets. A study by Mathieu et al. (2015) details a versatile chemical route for synthesizing these ATCs, which has applications in designing protein mimics.

Synthesis and Testing of Desazadesferrithiocin Polyether Analogues

In the context of iron-clearing agents, Bergeron et al. (2008) conducted research on compounds including 4,5-dihydro-4-thiazolecarboxylic acid derivatives. These studies are focused on the synthesis and evaluation of these compounds for their efficiency in iron chelation.

Antimicrobial Activity of Thiazole and Oxazole Amino Acids

Stanchev et al. (1999) investigated compounds containing thiazole and oxazole moieties for their antimicrobial activity. This includes derivatives of thiazolecarboxylic acid, indicating their potential use in developing antimicrobial agents.

Solubility and Stability of Thiazolidine-4-carboxylic Acids

The solubility, stability, and dissociation constants of thiazolidine-4-carboxylic acids in aqueous solutions were studied by Butvin et al. (2000). This research provides insight into the chemical properties of these compounds, which is crucial for their application in various fields.

Angiotensin II Receptor Antagonists

Research by Drapak et al. (2019) explored thiazole derivatives as potential antihypertensive drugs. They synthesized and studied thiazolecarboxylic acid derivatives for their affinity to angiotensin II receptors, indicating their potential in treating hypertension.

Safety And Hazards

The compound is classified as a combustible solid . It has a WGK of 3, indicating that it poses a high hazard to water .

properties

IUPAC Name

(4R)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPXSBIFWDAFMB-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227526
Record name (4R)-2-Amino-4,5-dihydro-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid

CAS RN

16899-18-6
Record name (4R)-2-Amino-4,5-dihydro-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16899-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminothiazoline-4-carboxylic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016899186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-2-Amino-4,5-dihydro-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminothiazoline-4-carboxylic acid, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Q0VIV1QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-
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4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-
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4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-
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4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-
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4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-
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4-Thiazolecarboxylic acid, 2-amino-4,5-dihydro-, (4R)-

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